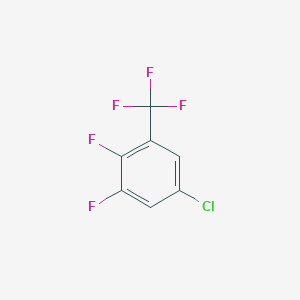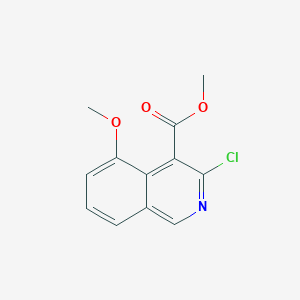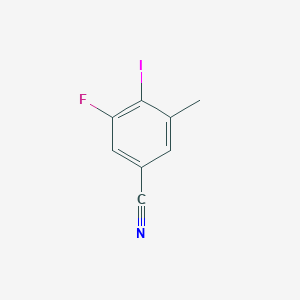
7-Chloroindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆ClN. It belongs to the indolizine family, which is known for its diverse biological properties, including anticancer, anti-tubercular, and anti-inflammatory activities . The indolizine nucleus is an important class of compounds in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroindolizine typically involves the reaction of 2-chloropyridinium salts with alkenes. One common method is the one-pot multicomponent reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with dimethyl acetylenedicarboxylate in the presence of triethylphosphite at room temperature . This reaction yields high amounts of the desired indolizine product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloroindolizine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.
Substitution: Halogenation and other substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized indolizines.
Scientific Research Applications
7-Chloroindolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Due to its potential therapeutic effects, this compound is investigated for drug development, particularly in oncology and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloroindolizine involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific enzymes and receptors, thereby modulating their activity. For example, its anticancer properties may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
- 5-Chloroindolizine
- 7-Bromoindolizine
- 3-Ethyl-1,2-dimethyl-5-chloroindolizine
Comparison: 7-Chloroindolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Chloroindolizine, it may exhibit different reactivity and biological activity due to the position of the chlorine atom. Similarly, 7-Bromoindolizine, with a bromine atom instead of chlorine, may have altered pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C8H6ClN |
|---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
7-chloroindolizine |
InChI |
InChI=1S/C8H6ClN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H |
InChI Key |
QZDAHBSRTACNPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660072.png)
![(E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13660073.png)

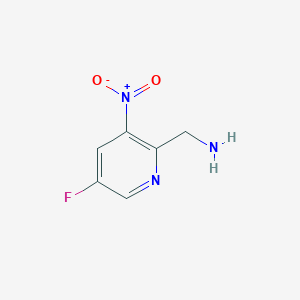
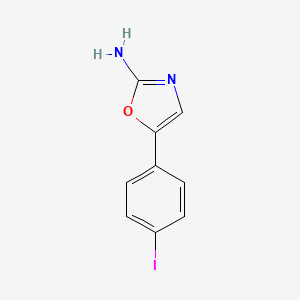
![8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13660102.png)
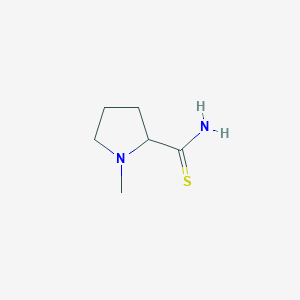
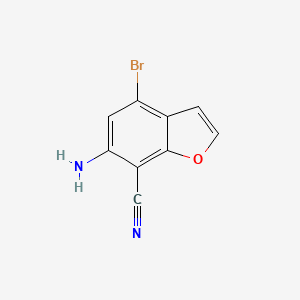
![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)
